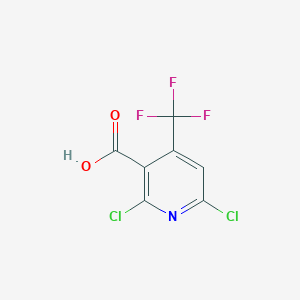

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

概要

説明

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide .

Synthesis Analysis

The synthesis of this compound involves adding 5g (0.0192mol) of the compound to a 100mL three-necked flask, along with 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa·3H2O, and 20mL ethanol . After stirring and dissolving, nitrogen is replaced 3 times to discharge air, and after hydrogen replacement 2 times, the reaction is stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .Molecular Structure Analysis

The molecular formula of this compound is C7H2Cl2F3NO2 . The IUPAC name is 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid . The SMILES representation is C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F .Physical and Chemical Properties Analysis

This compound is a beige solid . It has a molecular weight of 260 .科学的研究の応用

Chemical Synthesis and Reactions

- 2,6-Dichloronicotinic acid serves as a tunable directing group in cross-coupling reactions, particularly in the selective production of substituted nicotinic acids and triazoles (Houpis et al., 2010).

Herbicidal Activity and Applications

- N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, including 2,6-dichloronicotinic acid derivatives, have shown promising herbicidal activity. This research could guide the development of novel herbicides (Yu et al., 2021).

Synthesis of Derivatives and Intermediates

- Research has focused on efficient synthesis methods for 2-(trifluoromethyl)nicotinic acid derivatives, highlighting their importance as intermediates in pharmaceutical manufacturing, such as in the production of COMT inhibitors (Kiss et al., 2008).

Pharmaceutical Manufacturing

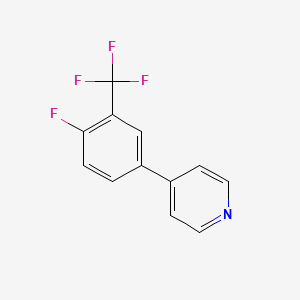

- The compound has been used in the synthesis of flonicamid, an important intermediate. An optimized process involving various reactions such as cyclization and hydrolysis has been developed for industrial-scale production (We, 2014).

Catalytic Reduction and Modification

- Catalytic reduction processes involving 2,6-dichloropyridine-4-carboxylic acid have been explored to produce various pyridine and piperidine carboxylic acids, demonstrating the compound's utility in chemical transformations (Wibaut, 2010).

Development of Fluorescent Dyes

- 2,6-Dichloronicotinic acid has been utilized in the creation of novel fluorescent dyes, such as rhodamine analogs, for applications in live cell superresolution STED microscopy (Grimm et al., 2021).

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.

Safety and Hazards

The compound is classified as a combustible liquid and is harmful if swallowed or inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

将来の方向性

Trifluoromethylpyridine (TFMP) derivatives, including 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBCYMXYIZQNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620591 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503437-19-2 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)

![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)